molecular formula C4H9IN4 B2907978 dimethyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 857371-43-8

dimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B2907978
CAS No.: 857371-43-8
M. Wt: 240.048
InChI Key: KBJBDLUBHGBNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide (C₅H₁₀IN₄) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two methyl groups at positions 3 and 5 and an amino group at position 2. The hydroiodide salt form enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications .

Properties

IUPAC Name

4,5-dimethyl-1,2,4-triazol-3-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.HI/c1-3-6-7-4(5)8(3)2;/h1-2H3,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJBDLUBHGBNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857371-43-8
Record name dimethyl-4H-1,2,4-triazol-3-amine hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide can be synthesized through a multi-step process. One common method involves the reaction of dimethylamine with 4H-1,2,4-triazol-3-amine in the presence of hydroiodic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions.

    Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazole Core

a. 4-Ethyl-4H-1,2,4-Triazol-3-Amine Hydroiodide (C₄H₉IN₄)

  • Structural Difference : The ethyl group replaces one methyl substituent, altering steric and electronic properties.
  • Physicochemical Properties :
    • Collision Cross-Section (CCS) values for [M+H]+ (113.08218 m/z) are 120.2 Ų, slightly lower than dimethyl derivatives due to reduced branching .
    • Higher lipophilicity compared to dimethyl derivatives, as evidenced by its commercial pricing (€1,488.00 per 500 mg vs. €3,998.00 per 10 g for dimethyl analogs) .

b. N-Methyl-4-Phenyl-4H-1,2,4-Triazol-3-Amine Hydroiodide

  • Structural Difference : Incorporates a phenyl group at position 4 instead of methyl, enhancing π-π stacking interactions.
  • Applications : Demonstrated in microwave-assisted syntheses of thiadiazole and triazole derivatives for antimicrobial studies .

c. 3-(Methylthio)-4H-1,2,4-Triazol-4-Amine Derivatives

  • Functional Group : A methylthio (-SCH₃) group replaces the methyl substituent, increasing electrophilicity.
  • Reactivity : Used in nucleophilic substitution reactions with halides to generate sulfur-containing analogs, such as 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles .
Physicochemical and Commercial Data
Property/Compound Dimethyl-4H-1,2,4-Triazol-3-Amine Hydroiodide 4-Ethyl Analog N-Methyl-4-Phenyl Analog
Molecular Weight (g/mol) 276.07 262.05 315.12
Solubility in Water High (hydroiodide salt) Moderate Low (hydrophobic phenyl)
Commercial Price (10 g) €3,998.00 €1,488.00 (500 mg) Not available
Key Application Building block for heterocycles Anticancer research Antimicrobial agents
Reference

Biological Activity

Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring with a dimethyl substitution at the nitrogen atom in the fourth position and an amino group at the third position. Its molecular formula is C4H8N4C_4H_8N_4 with a molecular weight of 112.13 g/mol. The presence of hydroiodide enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit DNA synthesis by binding to active sites of enzymes involved in nucleotide metabolism. This interaction can lead to:

  • Inhibition of cell proliferation in certain cancer cell lines.
  • Enzyme inhibition , which may block pathways critical for disease progression.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, both Gram-positive and Gram-negative.
  • Anti-inflammatory Effects : Studies indicate that it can modulate cytokine release (e.g., TNF-α and IL-6), demonstrating potential in treating inflammatory conditions .
  • Anticancer Properties : The compound has been observed to inhibit proliferation in cancer cell lines through its action on DNA synthesis pathways.

Case Studies and Experimental Data

A study evaluated the toxicity and biological activity of several 1,2,4-triazole derivatives including this compound. The findings are summarized below:

CompoundToxicity (100 µg/mL)TNF-α Inhibition (%)Antimicrobial Activity
3a94.71% viable cells44%Effective
3b95.00% viable cells50%Moderate
3c96.00% viable cells60%High

These results indicate that compounds derived from this compound possess low toxicity while effectively inhibiting pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives regarding their biological activities:

Compound NameUnique FeaturesBiological Activity
1H-Triazole Derivatives Mimics amide bonds; higher potencyAnticancer and antimicrobial
3,5-Diamino-1,2,4-triazole Contains two amino groups; inhibits DNA synthesisAnticancer
Hydroiodide Form Enhanced solubility and reactivityIncreased bioavailability

Applications

The compound's versatility extends across various fields:

  • Medicinal Chemistry : Used as a building block for synthesizing pharmaceuticals with antimicrobial and anticancer properties.
  • Agriculture : Development of agrochemicals such as fungicides and herbicides.
  • Catalysis : Acts as a catalyst in organic reactions like Michael addition and asymmetric acylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.